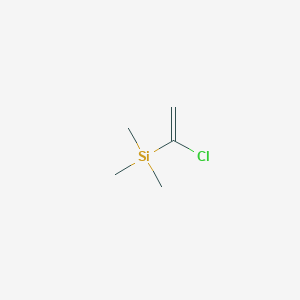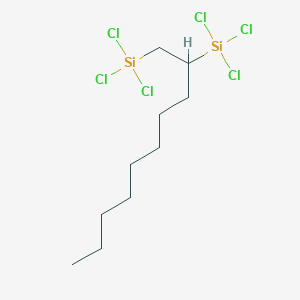
1,2-Bis(trichlorosilyl)decane
Vue d'ensemble
Description
1,2-Bis(trichlorosilyl)decane is an alkylchlorosilane compound with the chemical formula C10H20Cl6Si2 . It is also known by the synonym 1,1,1,4,4,4-Hexachlorodisilethylene . This compound plays a crucial role in surface modification and protective coatings due to its unique properties .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Synthesis and Reactivity in Inorganic Chemistry
1,2-Bis(trichlorosilyl)decane plays a role in the synthesis of organic compounds. For example, it is involved in the formation of bis(trichlorosilyl)ethanes via hydrosilylation, demonstrating its utility in creating compounds with specific chemical structures (Marciniec, Guliński, & Urbaniak, 1982).
Zeitschrift für Naturforschung B
Another application of 1,2-Bis(trichlorosilyl)decane is in the preparation of compounds for chemical vapor deposition. This process is significant for producing silicon/carbon alloys and silicon carbide, which are important in various industrial and technological applications (Schmidbaur & Hager, 1988).
Synthetic Communications
In addition, 1,2-Bis(trichlorosilyl)decane is utilized in organic synthesis as an oxidizing agent. It has been used to produce carbonyl compounds from hydroxyl compounds, demonstrating its versatility in organic chemistry (Wu Minghu, Yang Gui-chun, & Chen Zuxing, 2000).
Journal of Organometallic Chemistry
1,2-Bis(trichlorosilyl)decane also finds applications in the study of boranes and their reactions. It has been involved in research investigating the carbonylation of BH-boranes, contributing to our understanding of organometallic chemistry (Yalpani & Köster, 1992).
Tetrahedron Letters
Further research with 1,2-Bis(trichlorosilyl)decane includes its use in the formation of novel compounds such as bis-triazenes. This demonstrates its utility in synthesizing structurally diverse organic molecules (Rivera & González-Salas, 2010).
Inorganica Chimica Acta
1,2-Bis(trichlorosilyl)decane also contributes to the field of inorganic chemistry, particularly in the preparation of bis-phosphines. This research highlights its role in creating compounds with potential applications in catalysis and material science (Krogstad, Gohmann, Sunderland, Geis, Bergamini, Marvelli, & Young, 2009).
Safety And Hazards
Propriétés
IUPAC Name |
trichloro(1-trichlorosilyldecan-2-yl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20Cl6Si2/c1-2-3-4-5-6-7-8-10(18(14,15)16)9-17(11,12)13/h10H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQBLNPKTABNRLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(C[Si](Cl)(Cl)Cl)[Si](Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20Cl6Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70478853 | |
| Record name | 1,2-BIS(TRICHLOROSILYL)DECANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70478853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Bis(trichlorosilyl)decane | |
CAS RN |
620987-03-3 | |
| Record name | 1,2-BIS(TRICHLOROSILYL)DECANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70478853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



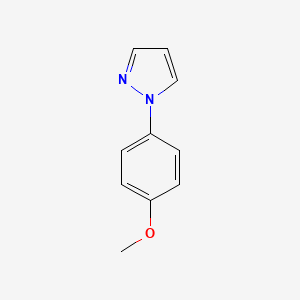
![7-Chloroimidazo[1,2-a]pyrimidin-5(1H)-one](/img/structure/B1590118.png)
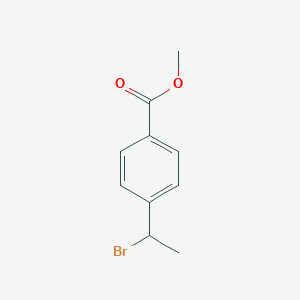
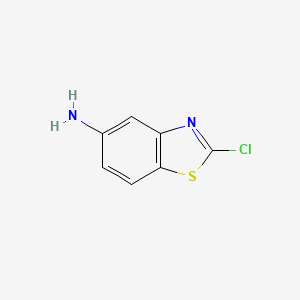

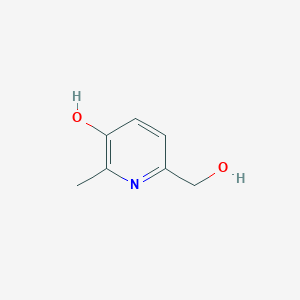
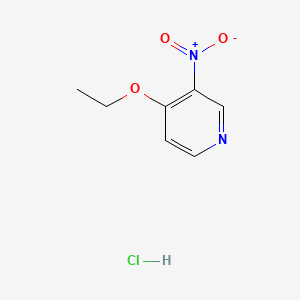
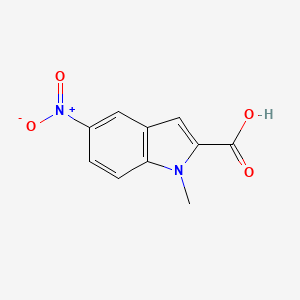


![Furo[2,3-b]pyridin-3(2H)-one](/img/structure/B1590133.png)

